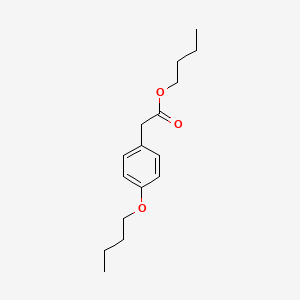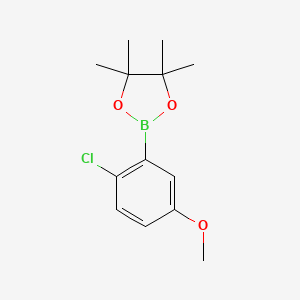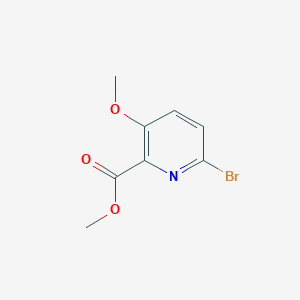
Butyl 2-(4-butoxyphenyl)acetate
Übersicht
Beschreibung
Butyl 2-(4-butoxyphenyl)acetate, also known as BBPA, is a chemical compound that belongs to the family of acetic acid phenyl esters. It has a molecular formula of C16H24O3 and a molecular weight of 264.36 g/mol .
Molecular Structure Analysis
The molecular structure of Butyl 2-(4-butoxyphenyl)acetate consists of a butoxyphenyl group attached to an acetate group . The InChI representation of the molecule isInChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14 (8-10-15)13-16 (17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving Butyl 2-(4-butoxyphenyl)acetate have not been found, related compounds such as butyl acetate have been studied. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .Wissenschaftliche Forschungsanwendungen
Marine Fungus Compounds
Research on the marine fungus Penicillium sp. revealed the isolation of new compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate. This study contributes to understanding the chemical diversity and potential biological activities of marine fungi (Wu et al., 2010).
Electrochemical Studies
A study explored the electrochemical oxidation of synthetic antioxidants, providing insights into the electrochemical behavior of compounds structurally related to butyl 2-(4-butoxyphenyl)acetate (Michalkiewicz et al., 2004).
Chick Embryonic Development and Herbicide Metabolism
Investigations into the metabolism of 2,4-dichlorophenoxyacetic acid butyl ester during chick embryonic development provide insights into the enzymatic activities and potential toxicological effects of butyl esters (Cantarini et al., 1992).
Fragrance Material Review
The compound was reviewed as a fragrance material, examining its toxicologic and dermatologic properties. This highlights its use in the fragrance industry and the associated safety considerations (Mcginty et al., 2012).
Advanced Oxidation Processes
Research focusing on advanced oxidation processes for environmental protection and herbicide degradation, such as 2–4 Dichlorophenoxyacetic acid, is indirectly related to the understanding of similar compounds like butyl 2-(4-butoxyphenyl)acetate (Mehralipour & Kermani, 2021).
Catalytic Synthesis
A study on the catalytic synthesis of glutamic acid derivatives touches on reactions and chemical processes relevant to compounds like butyl 2-(4-butoxyphenyl)acetate (Ramachandran et al., 2005).
Wirkmechanismus
Target of Action
Butyl 2-(4-butoxyphenyl)acetate is a chemical compound that belongs to the family of acetic acid phenyl esters. It is an impurity standard related to Bufexamac, a non-steroidal anti-inflammatory drug (NSAID) . The primary targets of this compound are likely to be similar to those of Bufexamac, which are enzymes involved in the inflammatory response.
Mode of Action
Bufexamac is known to inhibit the enzyme prostaglandin synthetase, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by Butyl 2-(4-butoxyphenyl)acetate are likely to be those involved in inflammation and pain response. By inhibiting the production of prostaglandins, it could potentially disrupt the signaling pathways that lead to inflammation and pain . .
Pharmacokinetics
The pharmacokinetics of Butyl 2-(4-butoxyphenyl)acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .
Result of Action
The molecular and cellular effects of Butyl 2-(4-butoxyphenyl)acetate’s action would likely involve a reduction in inflammation and pain, given its potential role as an inhibitor of prostaglandin production . .
Action Environment
The action, efficacy, and stability of Butyl 2-(4-butoxyphenyl)acetate could be influenced by various environmental factors. These could include the pH and temperature of its environment, the presence of other molecules or drugs, and individual variations in metabolism and enzyme activity .
Eigenschaften
IUPAC Name |
butyl 2-(4-butoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANNDSOAOAKZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309639 | |
| Record name | Butyl 4-butoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185726-73-1 | |
| Record name | Butyl 4-butoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 4-butoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 4-butoxybenzeneacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)




![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)




